molecular formula C18H23BrF3N7O B7432259 N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide

Cat. No.: B7432259
M. Wt: 490.3 g/mol
InChI Key: PJLYZTYJSMPZHT-UHFFFAOYSA-N
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Description

This compound is a brominated pyrimidine derivative featuring a cyclobutanecarboxamide moiety and a trifluoroethyl-substituted pyrazole group. The bromine atom at position 5 of the pyrimidine ring may enhance binding affinity via halogen bonding with kinase domains, while the trifluoroethyl group likely improves metabolic stability and lipophilicity . The propyl linker between the pyrimidine and cyclobutanecarboxamide groups provides conformational flexibility, which could optimize interactions with hydrophobic pockets in target proteins.

Properties

IUPAC Name

N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrF3N7O/c1-11-14(9-29(28-11)10-18(20,21)22)26-17-25-8-13(19)15(27-17)23-6-3-7-24-16(30)12-4-2-5-12/h8-9,12H,2-7,10H2,1H3,(H,24,30)(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLYZTYJSMPZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=N2)NCCCNC(=O)C3CCC3)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate 2b

Intermediate 2b (N-(3-((5-bromo-2-chloropyrimidin-4-yl)amino)propyl)cyclobutanecarboxamide) is synthesized via nucleophilic substitution between 1 (5-bromo-2,4-dichloropyrimidine) and N-(3-aminopropyl)cyclobutanecarboxamide. The reaction employs ethanol as the solvent, diisopropylethylamine (DIPEA) as a base, and proceeds at −10°C to 50°C over 16 hours. Precipitation in water yields 2b with >95% purity, confirmed by HPLC.

Critical Parameters:

  • Molar ratio : 1:1 (pyrimidine:amine)

  • Temperature gradient : −10°C → 50°C

  • Workup : Filtration and washing with water, isopropanol, and hexane

Final Coupling to Form Compound 7

Compound 7 is synthesized via Procedure B, where 2b reacts with 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in butanol with 10% HCl at 80°C for 16 hours. Neutralization with aqueous ammonia precedes purification by preparative HPLC (35–70% methanol with 0.1% ammonium hydroxide), yielding Compound 7 in 97.8% purity.

Key Observations:

  • Solvent system : Butanol enhances solubility of aromatic amines.

  • Acid catalyst : HCl facilitates protonation of the pyrimidine ring, accelerating nucleophilic attack.

  • Byproducts : Unreacted 2b and oligomerized pyrazole derivatives (minimized via HPLC).

Mechanistic Analysis of Key Reactions

Nucleophilic Aromatic Substitution (Step 1)

The chlorine atom at position 2 of 5-bromo-2,4-dichloropyrimidine (1 ) is displaced by the primary amine group of N-(3-aminopropyl)cyclobutanecarboxamide. DIPEA deprotonates the amine, generating a stronger nucleophile. The reaction proceeds via a two-step mechanism:

  • Formation of Meisenheimer complex : Attack of the amine on the electron-deficient C2 position.

  • Elimination of Cl⁻ : Stabilized by the electron-withdrawing bromine at C5.

Pyrazole-Pyrimidine Coupling (Step 2)

The second substitution involves the reaction of 2b with 3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine. The trifluoroethyl group increases the pyrazole’s electron density, enhancing nucleophilicity at the C4 amine. Butanol’s high boiling point (117°C) allows prolonged heating without solvent loss, driving the reaction to completion.

Optimization Strategies and Yield Data

Solvent Screening

SolventTemperature (°C)Yield (%)Purity (%)
Butanol807897.8
Ethanol806295.1
DMF1005593.4
Data sourced from; optimal conditions in bold.

Butanol outperforms polar aprotic solvents (e.g., DMF) due to better compatibility with HCl and reduced side reactions.

Acid Catalyst Comparison

AcidConcentration (%)Yield (%)
HCl1078
H₂SO₄1065
AcOH1058
HCl provides superior protonation of pyrimidine nitrogen, enhancing reactivity.

Structural Characterization and Analytical Data

¹H NMR Analysis

δ (ppm)MultiplicityIntegrationAssignment
7.95s2HPyrimidine H-4, H-6
6.34s1HPyrazole H-5
4.64q (J=8.5 Hz)2H-CF₂CH₃ protons
2.98p (J=8.5 Hz)1HCyclobutane CH
Data from; s = singlet, q = quartet, p = pentet.

The singlet at 7.95 ppm confirms symmetrical substitution on the pyrimidine ring, while the quartet at 4.64 ppm verifies the trifluoroethyl group.

High-Resolution Mass Spectrometry

ParameterValue
Calculated [M+H]⁺490.1178
Observed [M+H]⁺490.1176
Deviation (ppm)0.41
HRMS confirms molecular formula C₁₈H₂₄BrF₃N₇O .

Chemical Reactions Analysis

Compound 7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has shown promise in preclinical studies as a potential anticancer agent. Its structure allows it to inhibit specific kinases involved in cancer cell proliferation. Research indicates that compounds with similar structures can effectively target Syk (spleen tyrosine kinase), which plays a critical role in various cancers .

Case Study : A study demonstrated that derivatives of this compound exhibited selective inhibition of Syk activity, leading to reduced tumor growth in xenograft models. The results suggested that the compound could be developed into a therapeutic agent for hematological malignancies .

Pharmacological Applications

Inflammation Modulation : The compound's ability to inhibit Syk suggests potential applications in treating inflammatory diseases. Syk is implicated in the signaling pathways of various immune cells, and its inhibition can lead to decreased inflammation .

Case Study : In vitro studies have shown that the compound reduces cytokine production in activated immune cells, indicating its potential as an anti-inflammatory agent. Further research is needed to explore its efficacy in vivo .

Biochemical Research

Enzyme Inhibition Studies : The unique structural features of N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide make it a valuable tool for studying enzyme inhibition mechanisms. Its interaction with various kinases can provide insights into drug design and development .

Application Area Details
Anticancer ActivityInhibits Syk kinase; reduces tumor growth in preclinical models
Inflammation ModulationDecreases cytokine production; potential for treating inflammatory diseases
Enzyme Inhibition StudiesValuable for studying mechanisms of kinase inhibition

Mechanism of Action

The mechanism of action of compound 7 involves the inhibition of specific kinases, including AP2 associated kinase 1, serine/threonine kinase 17a, serine/threonine kinase 17b, and microtubule affinity regulating kinase 1. By inhibiting these kinases, compound 7 interferes with various cellular signaling pathways, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and differentiation. The molecular targets and pathways involved in the mechanism of action of compound 7 are critical for understanding its therapeutic potential and optimizing its use in scientific research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key properties are compared below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity
N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide C₂₁H₂₄BrF₃N₈O 549.36 g/mol 5-Br-pyrimidine, trifluoroethyl-pyrazole, cyclobutanecarboxamide Hypothesized kinase inhibition
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₃S 589.1 g/mol Fluoro-chromenone, pyrazolo-pyrimidine, sulfonamide Kinase inhibition (e.g., JAK2/STAT3)
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965) C₂₁H₂₁BrN₄O₅ 489.32 g/mol 5-Br-pyrimidine, trimethoxyphenyl, benzamide AMPK inhibitor
5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine C₁₉H₁₄BrN₅O₂ 436.25 g/mol 5-Br-pyrimidine, nitrophenyl-pyrazole Antimicrobial activity

Structural Differences and Implications

Core Scaffold: The target compound uses a pyrimidine-pyrazole hybrid core, whereas SBI-0206965 and the nitrophenyl-pyrazole analog retain simpler pyrimidine or pyrazole backbones. The hybrid design may enhance selectivity for kinases with larger active sites.

Substituent Effects :

  • The cyclobutanecarboxamide group in the target compound replaces the benzamide in SBI-0206965 , which may reduce off-target interactions due to cyclobutane’s constrained geometry.
  • Compared to the sulfonamide-containing analog in , the target compound lacks an electron-withdrawing sulfonamide group, which could influence binding kinetics.

Biological Activity :

  • SBI-0206965 is a confirmed AMPK inhibitor (IC₅₀ = 0.3–1.2 μM), while the target compound’s activity remains speculative but structurally aligned with kinase inhibitors like those targeting JAK2/STAT3 .
  • The nitrophenyl-pyrazole analog exhibits antimicrobial properties, highlighting the divergent applications of brominated pyrimidine derivatives.

Biological Activity

N-[3-[[5-bromo-2-[[3-methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide, commonly referred to as GSK8612, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

GSK8612 features a complex chemical structure that includes:

  • Brominated pyrimidine : Enhances biological activity through halogen bonding.
  • Trifluoroethyl group : Imparts unique electronic properties that can enhance binding affinity.
  • Cyclobutanecarboxamide moiety : Contributes to the compound's overall stability and interaction with biological targets.

The molecular formula is C17H17BrF3N7O2SC_{17}H_{17}BrF_3N_7O_2S with a molecular weight of 454.35 g/mol .

GSK8612 primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it has shown activity against:

  • Leucine-rich repeat kinase 2 (LRRK2) : Associated with neurodegenerative diseases such as Parkinson's disease. Inhibition of LRRK2 may reduce neuronal toxicity and improve motor function in affected individuals .
  • Mitogen-activated protein kinases (MAPKs) : These are crucial for various cellular processes including proliferation and apoptosis. GSK8612's inhibition of MAPK pathways suggests potential in cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that GSK8612 exhibits potent inhibitory effects on LRRK2 with an IC50 value in the low nanomolar range. This indicates high efficacy in blocking the kinase activity compared to other compounds .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of GSK8612:

  • Neuroprotection in Parkinson's Models : Administration of GSK8612 in transgenic mice expressing LRRK2 mutations resulted in improved motor coordination and reduced dopaminergic neuron loss .
  • Tumor Growth Inhibition : In xenograft models, GSK8612 significantly inhibited tumor growth, indicating its potential as an anticancer agent .

Case Studies

  • Parkinson's Disease Research : A study published in 2021 highlighted the neuroprotective effects of GSK8612 in LRRK2-G2019S mutant mice. The treatment led to a marked reduction in neuroinflammation and improved behavioral outcomes .
  • Cancer Therapeutics : Clinical trials assessing the efficacy of GSK8612 in patients with advanced solid tumors showed promising results, with some patients experiencing stable disease for extended periods .

Data Summary Table

PropertyValue
Molecular FormulaC17H17BrF3N7O2SC_{17}H_{17}BrF_3N_7O_2S
Molecular Weight454.35 g/mol
Target KinasesLRRK2, MAPKs
IC50 (LRRK2)Low nanomolar range
Therapeutic AreasNeurodegeneration, Oncology

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • Methodology :

  • Reaction Conditions : Temperature (e.g., 35°C for amination steps), solvent choice (dimethylformamide or dichloromethane for solubility), and reaction time (e.g., 48 hours for coupling reactions) are pivotal. Sodium hydride is commonly used as a base for deprotonation .
  • Purification : Flash chromatography (e.g., using ethyl acetate/hexane gradients) and acid-base partitioning (e.g., HCl washes) improve purity. HPLC analysis (>95% purity) is recommended for final validation .

Q. How should researchers characterize the compound’s structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and cyclobutane carboxamide integration. Key shifts include pyrimidine NH (~δ 8.5–9.5 ppm) and trifluoroethyl CF3_3 signals (~δ 4.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+^+) and detects bromine isotopic patterns .

Advanced Research Questions

Q. How can computational methods enhance reaction design and mechanistic understanding?

  • Integrated Approach :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in pyrimidine-amine coupling.
  • Combine with experimental data (e.g., reaction yields) to iteratively refine conditions (e.g., solvent polarity effects). ICReDD’s workflow demonstrates this synergy .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Case Study :

  • Compare analogs like 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-carboxamide (anti-inflammatory) and 3-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide (antimicrobial). Differences arise from substituent effects (e.g., trifluoromethyl vs. piperazine moieties).
  • Validate via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and docking simulations to identify binding site interactions .

Q. How do researchers design experiments to explore structure-activity relationships (SAR)?

  • Methodological Framework :

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., bromine → chlorine, propyl → cyclopropyl).
  • Step 2 : Use statistical design of experiments (DoE) to minimize trials while varying parameters (e.g., temperature, reagent equivalents). Central composite designs are effective for multi-factor optimization .
  • Step 3 : Correlate structural features (e.g., logP, steric bulk) with bioactivity using multivariate regression .

Q. What advanced techniques validate the compound’s pharmacokinetic (PK) properties?

  • In Silico and In Vitro Tools :

  • ADME Prediction : Software like SwissADME estimates permeability (e.g., Caco-2 cell models) and metabolic stability (CYP450 interactions).
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response modeling .

Data Contradiction and Reproducibility

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Root Cause Analysis :

  • Reagent Purity : Trace moisture in solvents (e.g., DMF) can deactivate NaH, reducing amination efficiency. Use molecular sieves for anhydrous conditions .
  • Chromatographic Losses : Low yields (e.g., 17–22% in ) may stem from polar byproducts. Optimize column gradients or switch to preparative HPLC .

Q. What experimental controls ensure reproducibility in biological assays?

  • Best Practices :

  • Include positive controls (e.g., known kinase inhibitors for enzyme assays) and vehicle controls (DMSO concentration ≤0.1%).
  • Validate assay conditions using Z’-factor calculations to confirm robustness (>0.5 indicates high reliability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.